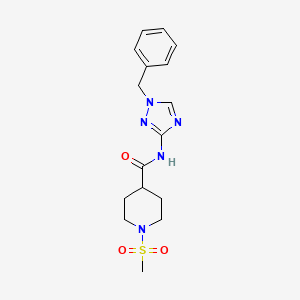![molecular formula C21H18N2O6 B10936485 2-[3-(2-methylphenoxy)-5-nitrophenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10936485.png)
2-[3-(2-methylphenoxy)-5-nitrophenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-METHYLPHENOXY)-5-NITROPHENYL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-METHYLPHENOXY)-5-NITROPHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 2-methylphenol with an appropriate halogenated compound to form the 2-methylphenoxy group.
Nitration: The phenoxy compound is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Cyclization: The nitrophenoxy compound undergoes a cyclization reaction with a suitable azacycloalkane derivative to form the tricyclic structure.
Oxidation: The final step involves the oxidation of the intermediate compound to form the desired 4-[3-(2-METHYLPHENOXY)-5-NITROPHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and nitro groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the tricyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound, including quinones and carboxylic acids.
Amino Derivatives: Reduction of the nitro group yields amino derivatives, which can be further functionalized.
Substituted Derivatives: Substitution reactions yield a wide range of derivatives with different functional groups attached to the aromatic ring or tricyclic core.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress and inflammation.
Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.
Medicine
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Anti-inflammatory Activity: It has shown potential in reducing inflammation, which could be useful in treating various inflammatory diseases.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or mechanical strength.
Polymer Chemistry: It can be incorporated into polymers to modify their properties and enhance performance.
Mechanism of Action
The mechanism of action of 4-[3-(2-METHYLPHENOXY)-5-NITROPHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with oxidative stress-related enzymes can result in the inhibition of reactive oxygen species production, thereby reducing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(2-METHYLPHENOXY)-5-NITROPHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE shares similarities with other tricyclic compounds, such as tricyclic antidepressants and tricyclic lactones.
Phenoxy Derivatives: Compounds with phenoxy groups, such as 2-methylphenoxyacetic acid and 2-methylphenoxyethanol, share structural similarities.
Uniqueness
Structural Complexity: The unique combination of a tricyclic core with phenoxy and nitro groups sets this compound apart from other similar compounds.
Functional Diversity:
Properties
Molecular Formula |
C21H18N2O6 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[3-(2-methylphenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C21H18N2O6/c1-11-4-2-3-5-15(11)28-14-9-12(8-13(10-14)23(26)27)22-20(24)18-16-6-7-17(29-16)19(18)21(22)25/h2-5,8-10,16-19H,6-7H2,1H3 |
InChI Key |
KABZEXOEDWBXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4C5CCC(C4C3=O)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10936409.png)
![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10936416.png)
![2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B10936421.png)
![6-cyclopropyl-N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936428.png)
![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10936431.png)
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936432.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10936436.png)
![Dimethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10936445.png)
![3-[(acetyloxy)methyl]-7-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10936447.png)

![N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-nitrobenzohydrazide](/img/structure/B10936470.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10936473.png)
![N-(5-chloro-2-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936476.png)
![1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10936482.png)
